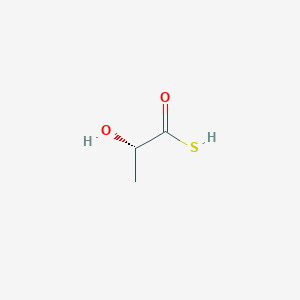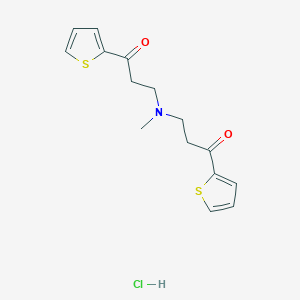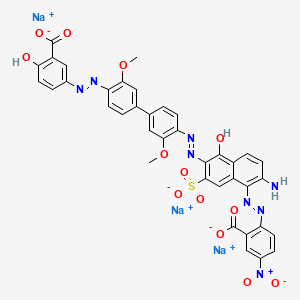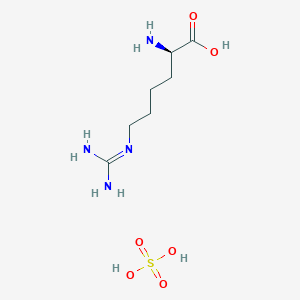
D-Homoarginine Hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Homoarginine Hemisulfate is a non-proteinogenic amino acid derivative. It is structurally similar to arginine but contains an additional methylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Homoarginine Hemisulfate can be synthesized through the guanidination of lysine using methylisourea. This reaction involves the conversion of lysine to homoarginine, followed by the formation of the hemisulfate salt .
Industrial Production Methods
The industrial production of this compound typically involves the use of ornithine transcarbamylase, an enzyme that catalyzes the transamination reaction of lysine. This enzyme has a higher affinity for ornithine but can also catalyze the reaction with lysine due to its low substrate selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
D-Homoarginine Hemisulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase and arginase inhibitors. The conditions for these reactions typically involve physiological pH and temperature .
Major Products Formed
The major products formed from these reactions include nitric oxide and other related compounds. These products play a significant role in various biochemical pathways .
Wissenschaftliche Forschungsanwendungen
D-Homoarginine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its role in nitric oxide production and its effects on endothelial function.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases and other medical conditions.
Industry: It is used in the production of various biochemical reagents and compounds
Wirkmechanismus
D-Homoarginine Hemisulfate exerts its effects by increasing the availability of nitric oxide. It serves as a substrate for nitric oxide synthase and inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine. This inhibition leads to increased nitric oxide production, which has various physiological effects, including improved endothelial function and reduced cardiovascular risk .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Homoarginine: Similar to D-Homoarginine Hemisulfate but with a different stereochemistry.
Arginine: Structurally similar but lacks the additional methylene group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to increase nitric oxide availability and inhibit arginase sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H18N4O6S |
|---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N4O2.H2O4S/c8-5(6(12)13)3-1-2-4-11-7(9)10;1-5(2,3)4/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);(H2,1,2,3,4)/t5-;/m1./s1 |
InChI-Schlüssel |
WKALSGFQNULHQH-NUBCRITNSA-N |
Isomerische SMILES |
C(CCN=C(N)N)C[C@H](C(=O)O)N.OS(=O)(=O)O |
Kanonische SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


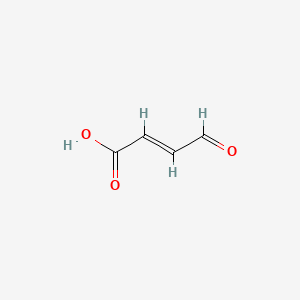
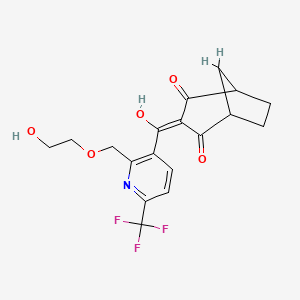
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)


![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

